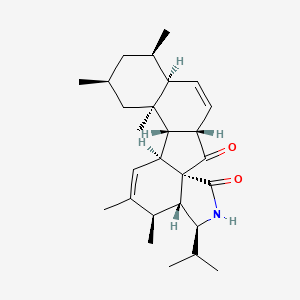

Chaetochalasin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chaetochalasin A is a natural product found in Ovatospora brasiliensis and Chaetomium cochliodes with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Chaetochalasin A features a unique ring system that has attracted significant attention for its complex biosynthesis, which likely involves multiple domino Diels-Alder reactions. Various synthetic approaches have been explored to produce this compound, with significant advancements reported in recent literature. For instance, key intermediates such as methyl (6R,8S,2Z,4E,10E,12E,14E)-6,8,10,14-tetramethylhexadeca-2,4,10,12,14-pentaenoate have been synthesized through diastereoselective alkylations and modified Julia reactions .

Biological Activities

1. Anticancer Properties:

this compound has demonstrated promising anticancer activity. Research indicates that it can inhibit the growth of various cancer cell lines by disrupting cytoskeletal dynamics. The compound interferes with actin polymerization, leading to apoptosis in cancer cells .

2. Antifungal Activity:

The compound exhibits significant antifungal properties against several pathogenic fungi. Studies have shown that this compound can inhibit the growth of Candida albicans, making it a candidate for developing antifungal therapies .

3. Immunomodulatory Effects:

this compound has been noted for its immunomodulatory effects. It can influence immune responses by modulating cytokine production and enhancing the activity of immune cells . This property suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Case Study 1: Anticancer Mechanism

A study published in Nature explored the mechanism by which this compound induces apoptosis in breast cancer cells. The researchers found that the compound activates caspase pathways and disrupts mitochondrial function, leading to cell death. The study provides a basis for further exploration of this compound as a therapeutic agent in oncology .

Case Study 2: Antifungal Efficacy

Research conducted at a university laboratory demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro. The study highlighted its potential as an alternative treatment for candidiasis, particularly in patients resistant to conventional antifungal agents .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High (IC50 values < 10 µM) | Inhibition of actin polymerization; apoptosis induction |

| Antifungal | Moderate to High | Disruption of fungal cell wall synthesis |

| Immunomodulatory | Variable | Modulation of cytokine release |

Table 2: Synthetic Approaches to this compound

Analyse Chemischer Reaktionen

Biosynthetic Diels-Alder Cascades

Chaetochalasin A is hypothesized to form via two domino Diels-Alder reactions during biosynthesis . The proposed pathway involves:

-

Macrocycle formation : A 3-acylpyrrolinone intermediate undergoes an initial Diels-Alder reaction with a terminal dienyl fragment, forming a macrocyclic structure.

-

Transannular cyclization : A subsequent inverse electron-demand Diels-Alder reaction creates the tricyclic core, establishing the quaternary center at C14 .

Key intermediate : Methyl (6R,8S,2Z,4E,10E,12E,14E)-6,8,10,14-tetramethylhexadeca-2,4,10,12,14-pentaenoate .

Diastereoselective Alkylation

-

Chiral auxiliaries : (+)-Pseudoephedrine derivatives enabled stereoselective alkylation to establish the C6 and C8 stereocenters .

-

Intermediate : (E)-1-bromo-4-tert-butyldimethylsilyloxy-2-methylbut-2-ene served as a starting material .

Julia-Kocienski Olefination

Phosphonate Condensation

-

Generated the (2Z)-alkene via Horner-Wadsworth-Emmons reaction .

-

Challenges : Geometrical isomerization at C2 and C14 positions complicated product isolation .

Macrocycle-Forming Diels-Alder Reaction

Attempts to replicate the biosynthetic cascade synthetically faced significant hurdles:

Critical issues :

-

(E,Z)-Isomerization : Acid-sensitive conjugated trienes underwent unwanted isomerization during macrocyclization .

-

Competing pathways : Multiple transition states led to mixtures of exo/endo and E/Z isomers .

Comparative Analysis of Synthetic Routes

Eigenschaften

Molekularformel |

C27H39NO2 |

|---|---|

Molekulargewicht |

409.6 g/mol |

IUPAC-Name |

(1S,2S,5R,6R,7S,10S,12S,15S,16R,18S,20S)-4,5,16,18,20-pentamethyl-7-propan-2-yl-8-azapentacyclo[10.8.0.02,10.06,10.015,20]icosa-3,13-diene-9,11-dione |

InChI |

InChI=1S/C27H39NO2/c1-13(2)23-21-17(6)15(4)11-20-22-18(24(29)27(20,21)25(30)28-23)8-9-19-16(5)10-14(3)12-26(19,22)7/h8-9,11,13-14,16-23H,10,12H2,1-7H3,(H,28,30)/t14-,16+,17-,18-,19+,20-,21-,22+,23-,26-,27-/m0/s1 |

InChI-Schlüssel |

MYAIFNPIHQINJU-WSBLIIRGSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]([C@H]2C=C[C@H]3[C@@H]([C@]2(C1)C)[C@@H]4C=C([C@@H]([C@@H]5[C@@]4(C3=O)C(=O)N[C@H]5C(C)C)C)C)C |

Kanonische SMILES |

CC1CC(C2C=CC3C(C2(C1)C)C4C=C(C(C5C4(C3=O)C(=O)NC5C(C)C)C)C)C |

Synonyme |

chaetochalasin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.